molecular formula C25H32N2O3 B4067871 2-(2,3-dimethoxyphenyl)-5-methyl-4-[[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-oxazole

2-(2,3-dimethoxyphenyl)-5-methyl-4-[[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-oxazole

Cat. No.: B4067871
M. Wt: 408.5 g/mol
InChI Key: KRJYHUCTJLADAW-PMACEKPBSA-N
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Description

2-(2,3-Dimethoxyphenyl)-5-methyl-4-[[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-oxazole is a complex organic compound with a unique structure that combines an oxazole ring with a pyridine derivative

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-5-methyl-4-[[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Preparation Methods

The synthesis of 2-(2,3-dimethoxyphenyl)-5-methyl-4-[[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-oxazole involves multiple steps. The synthetic route typically starts with the preparation of the oxazole ring, followed by the introduction of the pyridine derivative. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(2,3-dimethoxyphenyl)-5-methyl-4-[[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-oxazole include other oxazole and pyridine derivatives. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of an oxazole ring with a pyridine derivative, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-5-methyl-4-[[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3/c1-7-10-19-14-17(3)15-20(11-8-2)27(19)16-22-18(4)30-25(26-22)21-12-9-13-23(28-5)24(21)29-6/h7-9,12-14,19-20H,1-2,10-11,15-16H2,3-6H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJYHUCTJLADAW-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C(C1)CC=C)CC2=C(OC(=N2)C3=C(C(=CC=C3)OC)OC)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H](N([C@H](C1)CC=C)CC2=C(OC(=N2)C3=C(C(=CC=C3)OC)OC)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dimethoxyphenyl)-5-methyl-4-[[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(2,3-dimethoxyphenyl)-5-methyl-4-[[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-oxazole
Reactant of Route 3
2-(2,3-dimethoxyphenyl)-5-methyl-4-[[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-oxazole
Reactant of Route 4
Reactant of Route 4
2-(2,3-dimethoxyphenyl)-5-methyl-4-[[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-oxazole
Reactant of Route 5
Reactant of Route 5
2-(2,3-dimethoxyphenyl)-5-methyl-4-[[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
2-(2,3-dimethoxyphenyl)-5-methyl-4-[[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-1,3-oxazole

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